Product packaging for 1-Pyrenyl b-D-glucuronide(Cat. No.:)

1-Pyrenyl b-D-glucuronide

Cat. No.: B13402358
M. Wt: 394.4 g/mol
InChI Key: BUCREAQPYGLZLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Glucuronide Conjugates and Polycyclic Aromatic Hydrocarbon Metabolism

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds that are widespread environmental contaminants, with many possessing carcinogenic properties. iarc.fr When these lipophilic (fat-soluble) compounds enter the body, they undergo a two-phase metabolic process to facilitate their excretion.

In Phase I metabolism, enzymes such as cytochrome P450s introduce or expose functional groups on the PAH molecule. For pyrene (B120774), this results in the formation of hydroxylated metabolites, most notably 1-hydroxypyrene (B14473). researchgate.net

In Phase II metabolism, this newly formed hydroxyl group is conjugated with a water-soluble molecule. Glucuronidation is a major Phase II pathway where the enzyme UDP-glucuronyltransferase (UGT) attaches glucuronic acid to the hydroxylated PAH. tandfonline.com This reaction converts the lipophilic 1-hydroxypyrene into the much more polar and water-soluble 1-Pyrenyl β-D-glucuronide, which can then be readily eliminated from the body, primarily in urine. nih.govnih.gov This process is a detoxification step, as it prepares the potentially harmful metabolite for removal. researchgate.net

Significance as a Research Probe and Biomarker Precursor

The measurement of 1-Pyrenyl β-D-glucuronide in urine is a cornerstone of human biomonitoring for PAH exposure. nih.gov Because it is the major urinary metabolite of pyrene, its presence and concentration directly reflect recent or ongoing exposure to PAHs from a variety of sources. nih.govnih.gov

The compound serves as a direct biomarker, but it is also a precursor to the widely measured biomarker, 1-hydroxypyrene. Many analytical methods involve treating a urine sample with the enzyme β-glucuronidase. nih.govnih.gov This enzyme hydrolyzes the glucuronide conjugate, releasing free 1-hydroxypyrene, which is then quantified. nih.gov However, direct measurement of 1-Pyrenyl β-D-glucuronide is also performed and can be advantageous, as research has shown it to be approximately five times more fluorescent than its precursor, 1-hydroxypyrene, potentially offering a more sensitive analytical signal. nih.gov

Its utility as a biomarker is demonstrated by studies showing elevated levels in individuals exposed to:

Tobacco smoke. nih.govnih.gov

Occupational hazards like coal tar and coke oven emissions. lookchem.comnih.gov

Environmental pollution in industrialized areas. iarc.fr

Specific dietary sources, such as charbroiled meat. nih.gov

The traditional beverage maté. nih.gov

Scope of Academic Inquiry into 1-Pyrenyl β-D-glucuronide

Academic research involving 1-Pyrenyl β-D-glucuronide is extensive and multidisciplinary. The primary areas of investigation are summarized below.

Table 2: Areas of Academic Research Utilizing 1-Pyrenyl β-D-glucuronide

Research Field Focus of Inquiry Key Findings
Environmental Health & Toxicology Assessing PAH exposure in the general population from environmental sources like air pollution. iarc.fr Urinary levels of the biomarker are higher in individuals from industrialized regions and can vary seasonally. iarc.fr
Occupational Health Monitoring workplace exposure to PAHs in industries such as road paving and metallurgy. researchgate.netnih.gov Levels of the metabolite are shown to increase significantly after a work shift in exposed workers compared to pre-shift levels or control groups. nih.gov
Cancer Research Investigating the association between PAH exposure, as indicated by the biomarker, and the risk of developing certain cancers, such as esophageal cancer. nih.gov High urinary concentrations have been linked to lifestyle factors like smoking and maté consumption, which are known risk factors for esophageal squamous cell carcinoma (ESCC). nih.gov
Analytical Chemistry Developing and refining sensitive methods for the detection and quantification of the biomarker in biological samples. nih.govacs.org Techniques such as high-performance liquid chromatography (HPLC) with fluorescence detection and spectroelectrochemical sensing have been optimized for its measurement. nih.govacs.org

| Metabolism Studies | Elucidating the metabolic pathways of PAHs and the enzymes involved in their detoxification. researchgate.nettandfonline.com | The compound is confirmed as a major detoxification product, formed via the glucuronidation pathway to enhance water solubility and excretion. nih.govnih.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H18O7 B13402358 1-Pyrenyl b-D-glucuronide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H18O7

Molecular Weight

394.4 g/mol

IUPAC Name

3,4,5-trihydroxy-6-pyren-1-yloxyoxane-2-carboxylic acid

InChI

InChI=1S/C22H18O7/c23-17-18(24)20(21(26)27)29-22(19(17)25)28-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9,17-20,22-25H,(H,26,27)

InChI Key

BUCREAQPYGLZLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)OC5C(C(C(C(O5)C(=O)O)O)O)O

Origin of Product

United States

Synthetic Pathways and Preparation for Research Endeavors

Enzymatic Synthesis Approaches for 1-Pyrenyl β-D-glucuronide

Enzymatic synthesis provides a biomimetic route to 1-pyrenyl β-D-glucuronide, closely mirroring its formation in vivo. This process primarily involves the use of UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes that catalyze the conjugation of a glucuronic acid moiety from a high-energy donor, UDP-α-D-glucuronic acid (UDPGA), to a substrate. frontiersin.orghelsinki.fi

Research has demonstrated the successful synthesis of 1-pyrenylglucuronide utilizing rat liver microsomes as a biocatalyst. researchgate.net This method leverages the rich source of various UGT isoforms present in the microsomal fraction of liver cells. In one study, this approach yielded a satisfactory 22% conversion of the precursor, 1-hydroxypyrene (B14473), to its glucuronidated form. researchgate.net

Specific human UGT isoforms have been identified as being particularly active in the glucuronidation of 1-hydroxypyrene. researchgate.net Notably, recombinant human UGT1A6, UGT1A7, and UGT1A9 have been shown to catalyze the formation of 1-pyrenyl β-D-glucuronide. researchgate.net The reaction is typically conducted in a buffered solution containing the UGT-containing preparation (such as liver microsomes or recombinant enzymes), the aglycone substrate (1-hydroxypyrene), and the co-substrate UDPGA. frontiersin.orgresearchgate.net Magnesium chloride is often included in the reaction mixture as it can facilitate the release of UDP. helsinki.fi

The enzymatic reaction is a bimolecular nucleophilic substitution (SN2) type reaction, resulting in the formation of a β-D-glucuronide. frontiersin.orghelsinki.fi The process is highly stereoselective, exclusively producing the β-anomer. helsinki.fi

Table 1: Key Reagents in the Enzymatic Synthesis of 1-Pyrenyl β-D-glucuronide

Reagent/ComponentRole
1-HydroxypyreneAglycone substrate
UDP-glucuronosyltransferases (UGTs)Biocatalyst
UDP-α-D-glucuronic acid (UDPGA)Glucuronic acid donor
Magnesium Chloride (MgCl₂)Co-factor
Buffer solutionMaintains optimal pH

Chemical Synthesis Methods for 1-Pyrenyl β-D-glucuronide

Chemical synthesis offers an alternative, often higher-yielding, route to 1-pyrenyl β-D-glucuronide, which is particularly useful for producing larger quantities for research standards. The most established method for the synthesis of O-glycosides, including glucuronides, is the Koenigs-Knorr reaction. wikipedia.orgresearchgate.netslideshare.net

This reaction involves the coupling of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt. wikipedia.orgmdpi.com For the synthesis of 1-pyrenyl β-D-glucuronide, the general approach would involve the following key steps:

Preparation of the Glycosyl Donor: The glucuronic acid molecule is first protected to prevent unwanted side reactions. This usually involves acetylating the hydroxyl groups and converting the carboxylic acid to a methyl ester, resulting in a precursor like methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (acetobromo-α-D-glucuronic acid methyl ester). researchgate.net

Glycosylation Reaction: The protected glycosyl halide is then reacted with 1-hydroxypyrene. The reaction is promoted by a salt such as silver carbonate or cadmium carbonate. wikipedia.orgresearchgate.net The promoter assists in the removal of the halide, facilitating the formation of an oxocarbenium ion intermediate which is then attacked by the hydroxyl group of 1-hydroxypyrene. wikipedia.org The presence of a participating protecting group at the C2 position, such as an acetyl group, provides anchimeric assistance, leading to the formation of the desired 1,2-trans-glycosidic linkage, which corresponds to the β-anomer. wikipedia.org

Deprotection: Following the glycosylation step, the protecting groups (acetyl and methyl ester) are removed. The acetyl groups are typically removed under mild basic conditions, while the hydrolysis of the methyl ester may require more stringent conditions. mdpi.com

Table 2: General Steps in the Koenigs-Knorr Synthesis of 1-Pyrenyl β-D-glucuronide

StepDescriptionKey Reagents
1. ProtectionProtection of hydroxyl and carboxyl groups of glucuronic acid.Acetic anhydride, reagents for esterification and bromination.
2. GlycosylationCoupling of the protected glucuronic acid with 1-hydroxypyrene.1-Hydroxypyrene, Silver Carbonate or Cadmium Carbonate.
3. DeprotectionRemoval of acetyl and methyl ester protecting groups.Base (e.g., sodium methoxide), followed by ester hydrolysis conditions.

Methodologies for Purification and Structural Validation in Research Samples

Following synthesis, rigorous purification and structural validation are essential to ensure the identity and purity of the 1-pyrenyl β-D-glucuronide sample.

Purification:

A common and effective method for the purification of glucuronide metabolites from reaction mixtures or biological samples is Solid-Phase Extraction (SPE) . helsinki.fi For a compound like 1-pyrenyl β-D-glucuronide, a C18 cartridge is typically used. helsinki.fi The general procedure involves conditioning the cartridge, loading the sample (often acidified), washing away impurities, and finally eluting the purified glucuronide with an organic solvent like methanol. helsinki.fi

High-Performance Liquid Chromatography (HPLC) is another powerful technique used for both the purification and analytical assessment of 1-pyrenyl β-D-glucuronide. researchgate.netusask.ca In a preparative mode, HPLC can be used to isolate the compound in high purity. Analytically, HPLC coupled with a fluorescence or mass spectrometry detector is used to determine the purity of the synthesized compound. researchgate.net

Structural Validation:

The definitive structural confirmation of 1-pyrenyl β-D-glucuronide relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and carbon-¹³ (¹³C) NMR are indispensable for elucidating the molecular structure. researchgate.netresearchgate.netnist.gov ¹H NMR can confirm the presence of the pyrenyl and glucuronide moieties and, importantly, the coupling constant of the anomeric proton (H-1' of the glucuronic acid) can confirm the β-configuration of the glycosidic bond. researchgate.netnih.gov ¹³C NMR provides information on the carbon skeleton of the entire molecule. researchgate.net Two-dimensional NMR techniques like COSY and HSQC can be used for unambiguous assignment of all proton and carbon signals. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to provide fragmentation data that supports the proposed structure. researchgate.netresearchgate.net Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar, non-volatile molecules like glucuronides. researchgate.net High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition. researchgate.net Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting product ions, providing further structural evidence. researchgate.net

The combination of these purification and validation methods ensures that the synthesized 1-pyrenyl β-D-glucuronide is of sufficient purity and has the correct, confirmed structure for use in demanding research applications.

Enzymatic Biotransformation and Metabolic Dynamics of 1 Pyrenyl β D Glucuronide

Formation of 1-Pyrenyl β-D-glucuronide via UDP-Glucuronosyltransferases (UGTs)

Glucuronidation is a major phase II metabolic pathway that facilitates the excretion of various lipophilic compounds by increasing their water solubility. covachem.comresearchgate.netuniprot.org The UGT family of enzymes catalyzes the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to a substrate, in this case, 1-hydroxypyrene (B14473), to form 1-Pyrenyl β-D-glucuronide. researchgate.netnih.govnih.gov

UGT Isoform Specificity and Kinetic Parameters in vitro

Research has identified several human UGT isoforms capable of catalyzing the glucuronidation of 1-hydroxypyrene. In vitro studies using recombinant human UGT isoforms have demonstrated that UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A9, and UGT2B7 are all involved in this process. researchgate.netacs.org

Kinetic analyses have revealed differences in the efficiency of these isoforms. For instance, studies with recombinant human UGTs showed that UGT1A6, UGT1A7, and UGT1A9 catalyze the formation of 1-Pyrenyl β-D-glucuronide with varying affinities. researchgate.netnih.gov UGT1A9, in particular, has been shown to be a highly efficient enzyme in the glucuronidation of other polycyclic aromatic hydrocarbon metabolites. acs.org The apparent Michaelis-Menten constant (Km) values for the formation of 1-Pyrenyl β-D-glucuronide by recombinant human UGT1A6, UGT1A7, and UGT1A9 were determined to be 45 µM, 12 µM, and 1 µM, respectively. researchgate.net This suggests that UGT1A9 has the highest affinity for 1-hydroxypyrene among these three isoforms.

Cellular and Microsomal Models for Glucuronidation Studies

Cellular and microsomal models are invaluable tools for studying the glucuronidation of 1-hydroxypyrene. Human liver microsomes are frequently used as they contain a mixture of UGT enzymes present in the liver, providing a physiologically relevant system. researchgate.netnih.gov Studies with human liver microsomes have shown high rates of 1-hydroxypyrene glucuronidation, with apparent Km values ranging from 6.9 to 8.6 µM, which aligns well with the data from recombinant UGTs. researchgate.net

Inter-species and Inter-individual Variability in Glucuronidation Pathways

Significant inter-species and inter-individual differences exist in the glucuronidation of pyrene (B120774) metabolites. researchgate.netresearchgate.net Glucuronide conjugates are the predominant pyrene metabolites in the urine of many mammals, including humans, deer, cattle, pigs, and horses. researchgate.net However, in other species like cats and ferrets, sulfate (B86663) conjugates are the main metabolites. researchgate.net Amphibians also primarily excrete pyrene-1-sulfate. nih.gov In fish, both pyrene glucuronide and pyrene sulfate are major metabolites, with the ratio varying between species. nih.gov

Inter-individual variability in UGT activity within a single species, including humans, is also a well-documented phenomenon. core.ac.ukirta.catnjacs.org This variability can be attributed to genetic polymorphisms in UGT genes, which can alter enzyme expression and function. nih.gov For example, variations in the UGT1A1 promoter have been linked to differences in glucuronidation activity. nih.gov Such variations can lead to significant differences in the rate of 1-hydroxypyrene glucuronidation among individuals, impacting their ability to detoxify and eliminate pyrene. core.ac.uk

Hydrolysis of 1-Pyrenyl β-D-glucuronide by β-Glucuronidase (GUS)

While glucuronidation is a detoxification pathway, the resulting glucuronide conjugates can be hydrolyzed back to their parent aglycones by the enzyme β-glucuronidase (GUS). covachem.comwikipedia.org This deconjugation can have significant toxicological implications, as it can release potentially harmful compounds within tissues.

Characteristics and Sources of β-Glucuronidase Relevant to 1-Pyrenyl β-D-glucuronide Cleavage

β-Glucuronidase (EC 3.2.1.31) is a lysosomal hydrolase found in various organisms, including bacteria, mollusks, and mammals. covachem.comwikipedia.org In humans, it is present in several tissues and is also produced by gut microbiota. wikipedia.org The enzyme catalyzes the cleavage of β-D-glucuronic acid residues from the non-reducing end of glycosaminoglycans and other glucuronidated compounds. wikipedia.org

Commercially available β-glucuronidase for laboratory use is often sourced from Escherichia coli, bovine liver, and mollusks like Helix pomatia and abalone. covachem.comsigmaaldrich.comsigmaaldrich.com These preparations may also contain sulfatase activity, which is an important consideration in metabolic studies. sigmaaldrich.com The choice of enzyme source can be critical, as different sources can exhibit varying efficiencies in hydrolyzing specific glucuronide conjugates. covachem.com For instance, the enzyme from Patella vulgata is reported to be highly effective for opioid-glucuronides, while the Helix pomatia and E. coli enzymes are effective for steroid-glucuronides. sigmaaldrich.com

Kinetic Characterization of β-Glucuronidase Activity on 1-Pyrenyl β-D-glucuronide

The kinetic parameters of β-glucuronidase activity are crucial for understanding the rate at which 1-Pyrenyl β-D-glucuronide can be hydrolyzed. The enzyme's activity can be measured using various substrates, such as p-nitrophenyl-β-D-glucuronide and 4-methylumbelliferyl-β-D-glucuronide, which release a chromogenic or fluorescent product upon hydrolysis. scbt.comnih.gov

Influence of Environmental Factors on β-Glucuronidase Hydrolysis

The enzymatic hydrolysis of 1-pyrenyl β-D-glucuronide, a critical step in the biotransformation and potential reactivation of pyrene metabolites, is significantly influenced by various environmental factors. The rate and efficiency of this reaction, catalyzed by the enzyme β-glucuronidase, are dependent on the physicochemical conditions of the surrounding environment. Key factors include pH, temperature, and the presence of inhibitory substances, which can alter enzyme structure and activity. While research directly quantifying these effects on 1-pyrenyl β-D-glucuronide is specific, extensive studies on other glucuronide substrates provide a strong basis for understanding how these environmental variables modulate the hydrolysis process.

The activity of β-glucuronidase is highly sensitive to the pH of the reaction environment. Different sources of the enzyme exhibit distinct optimal pH ranges for maximal activity. For instance, β-glucuronidases from gut microbiota, which are crucial for the enterohepatic circulation of compounds, show varying pH optima depending on the host species. Enzymes from rodents tend to be most active in slightly acidic conditions (around pH 6.5), whereas human-derived enzymes function optimally at a neutral pH of 7.4. mdpi.com In contrast, β-glucuronidase sourced from abalone demonstrates peak efficiency in a more acidic environment at pH 4.5. imcstips.com The stability of the glucuronide substrate itself can also be pH-dependent; for example, the ester glucuronide of valproic acid can undergo rearrangement at certain pH values, rendering it resistant to β-glucuronidase. nih.gov This underscores the importance of ambient pH in determining the rate of enzymatic cleavage of glucuronides like 1-pyrenyl β-D-glucuronide in different biological or environmental compartments.

Table 1: Effect of pH on β-Glucuronidase Activity from Various Sources

Enzyme SourceSubstrate UsedOptimal pHReference
Human Fecal S9Wogonoside, pNPG7.4 mdpi.com
Rat/Mouse Fecal S9Wogonoside, pNPG6.5 mdpi.com
Purified AbaloneDrug Glucuronides4.5 imcstips.com
Lactobacillus gasseripNPG6.0 researchgate.net
Aspergillus terreusGlycyrrhizin6.0 researchgate.net

Note: pNPG stands for p-nitrophenyl-β-D-glucuronide.

Temperature is another critical environmental factor that governs the kinetics of β-glucuronidase-mediated hydrolysis. Enzymatic activity generally increases with temperature up to an optimal point, beyond which the enzyme begins to denature, leading to a rapid loss of function. For example, β-glucuronidase from the fungus Aspergillus terreus shows maximum activity at 40°C. researchgate.net Similarly, the enzyme cloned from Lactobacillus gasseri functions best at 37°C. researchgate.net These findings indicate that the thermal conditions of an environment, whether in the gut of an animal or in contaminated soils and water, will directly impact the rate at which 1-pyrenyl β-D-glucuronide is hydrolyzed back to its aglycone, 1-hydroxypyrene.

Table 2: Optimal Temperature for β-Glucuronidase Activity from Different Organisms

Enzyme Source OrganismOptimal Temperature (°C)Reference
Aspergillus terreus40 researchgate.net
Lactobacillus gasseri37 researchgate.net

The presence of inhibitors in the environment can also profoundly affect β-glucuronidase activity. These inhibitory compounds can be of both synthetic and natural origin. A well-documented and potent inhibitor is D-saccharic acid-1,4-lactone, which has been shown to significantly decrease β-glucuronidase activity in various tissues and fluids. ucl.ac.benih.govmicrobiologyresearch.org Furthermore, research has identified numerous natural compounds, particularly flavonoids found in plants like mulberry bark, that act as strong noncompetitive inhibitors of E. coli β-glucuronidase. nih.govresearchgate.net The presence of such chemical agents in an ecosystem could lead to reduced hydrolysis of 1-pyrenyl β-D-glucuronide, thereby altering its metabolic fate and persistence.

Table 3: Examples of β-Glucuronidase Inhibitors and Their Properties

InhibitorSource/TypeInhibition TypeTarget EnzymeReference
D-saccharic acid-1,4-lactoneSyntheticPotent InhibitorGeneral β-glucuronidase ucl.ac.benih.govmicrobiologyresearch.org
MorinNatural Flavonoid (Mulberry Bark)NoncompetitiveE. coli β-glucuronidase nih.gov
Sanggenon CNatural Flavonoid (Mulberry Bark)NoncompetitiveE. coli β-glucuronidase nih.gov
Kuwanon GNatural Flavonoid (Mulberry Bark)NoncompetitiveE. coli β-glucuronidase nih.gov
DemethylbellidifolinNatural FlavonoidMixed-typeE. coli β-glucuronidase researchgate.net

Advanced Analytical Methodologies for 1 Pyrenyl β D Glucuronide Quantification in Research

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone of 1-Pyrenyl β-D-glucuronide analysis, providing the necessary separation from endogenous matrix components that could interfere with accurate measurement. High-performance liquid chromatography (HPLC) is the most commonly employed technique, often paired with fluorescence or mass spectrometry detectors.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-F) stands as a robust and widely used method for the quantification of 1-Pyrenyl β-D-glucuronide, often by measuring its aglycone, 1-hydroxypyrene (B14473), after an enzymatic hydrolysis step. oup.compjmhsonline.com However, direct measurement of the glucuronide is also feasible and offers advantages. The intrinsic fluorescence of the pyrene (B120774) moiety allows for highly sensitive and selective detection. nih.gov Research has shown that 1-Pyrenyl β-D-glucuronide is approximately five times more fluorescent than its unconjugated form, 1-hydroxypyrene, potentially offering a more sensitive biomarker. nih.gov

The separation is typically achieved using reversed-phase C18 columns. pjmhsonline.comresearchgate.net The mobile phase often consists of a gradient mixture of an organic solvent, such as methanol or acetonitrile, and an aqueous buffer, sometimes containing formic acid to improve peak shape and ionization. researchgate.net Fluorescence detection is set at specific excitation and emission wavelengths optimized for the pyrene fluorophore to maximize sensitivity and minimize background interference.

Table 1: HPLC-F Parameters for 1-Pyrenyl β-D-glucuronide Analysis
AnalyteColumnMobile PhaseExcitation (λex)Emission (λem)Reference
1-OHP-GACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 μm)Methanol–1.5% formic acid water (60:40, v:v)338 nm379 nm researchgate.net
1-Hydroxypyrene (post-hydrolysis)C18 columnNot specifiedNot specifiedNot specified oup.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a superior technique for the direct quantification of 1-Pyrenyl β-D-glucuronide, circumventing the need for enzymatic hydrolysis. scispace.comresearchgate.net This method offers exceptional selectivity and sensitivity, allowing for the direct measurement of the intact conjugate in complex biological samples like urine or fish bile. waters.com

The analysis is typically performed using a reversed-phase column, such as a C18, coupled to a tandem mass spectrometer. waters.com Electrospray ionization (ESI) in the negative ion mode (ESI-) is commonly employed as it is highly effective for ionizing acidic molecules like glucuronides. waters.com The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for 1-Pyrenyl β-D-glucuronide are monitored. This highly selective detection method significantly reduces matrix interference and enhances measurement accuracy. For instance, the transition of the deprotonated molecule [M-H]⁻ at m/z 393.1 has been used for quantification. waters.com

Table 2: LC-MS/MS Parameters for 1-Pyrenyl β-D-glucuronide Analysis
ColumnMobile PhaseIonization ModePrecursor Ion (m/z)Product Ion(s) (m/z)Reference
Symmetry C18 (2.1 x 150 mm)Gradient of water and acetonitrile with 0.1% formic acidESI-393.1Not specified waters.com

Spectroscopic Detection Methods

Beyond standard chromatographic detection, specific spectroscopic methods have been utilized in research settings to analyze 1-Pyrenyl β-D-glucuronide, offering alternative or complementary information.

Synchronous Fluorescence Spectroscopy (SFS) is a powerful technique used to identify and characterize pyrene metabolites, including 1-Pyrenyl β-D-glucuronide, directly in biological samples like urine. nih.govoup.com In SFS, both the excitation and emission monochromators are scanned simultaneously with a constant wavelength difference (Δλ) maintained between them. tandfonline.comnih.gov This approach simplifies the often complex and overlapping fluorescence spectra of mixtures, leading to narrowed spectral bands and enhanced selectivity. researchgate.net

For the analysis of pyrene and its metabolites, specific Δλ values are chosen to highlight the characteristic fluorescence of the pyrene moiety. nih.govoup.com Studies have successfully used wavelength differences of 34 nm, 54 nm, and 102 nm to obtain fluorescence spectra characteristic of the pyrene structure in purified urine samples. nih.govoup.com This technique was instrumental in the initial identification of 1-Pyrenyl β-D-glucuronide as a major pyrene metabolite in human urine, distinguishing it from the parent 1-hydroxypyrene and other polycyclic aromatic hydrocarbon (PAH) metabolites. nih.govoup.com

While not used for direct quantification of 1-Pyrenyl β-D-glucuronide in biological matrices, Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful method for monitoring the activity of β-glucuronidase, the enzyme that hydrolyzes the glucuronide conjugate. This is achieved by using a specifically designed substrate analog.

In this research application, a compound such as 4-fluorophenyl β-D-glucuronide is used as a model substrate. rsc.orgrsc.org The activity of β-glucuronidase is detected by monitoring changes in the ¹⁹F NMR spectrum. rsc.orgrsc.org The intact fluorinated glucuronide has a distinct chemical shift (e.g., -121.0 ppm). rsc.orgrsc.org Upon enzymatic hydrolysis, the released 4-fluorophenol produces a new signal at a different chemical shift (e.g., -124.9 ppm). rsc.orgrsc.org The appearance and growth of the product peak relative to the substrate peak provides a direct measure of enzyme activity. This method is particularly advantageous for analyzing samples that are optically opaque or contain interfering colored or fluorescent compounds, where traditional spectrophotometric or fluorometric assays would fail. rsc.org

Sample Preparation and Extraction Protocols for Research Matrices

Effective sample preparation is a critical prerequisite for the accurate analysis of 1-Pyrenyl β-D-glucuronide, aiming to isolate the analyte from interfering components in complex biological matrices such as urine or plasma. scispace.com The hydrophilic nature of the glucuronide conjugate necessitates specific extraction strategies.

Solid-Phase Extraction (SPE) is a widely adopted and effective technique for the cleanup and concentration of 1-Pyrenyl β-D-glucuronide and other glucuronidated metabolites from aqueous samples. nih.govrsc.org Various sorbent chemistries can be employed, with polymeric reversed-phase cartridges being common. For instance, Bond Elut Plexa cartridges have been used for the extraction of glucuronides from plasma. nih.gov The typical SPE protocol involves conditioning the cartridge with an organic solvent like methanol followed by water, loading the sample (often pre-treated, e.g., with acid), washing the cartridge to remove interfering substances, and finally eluting the analyte with an organic solvent or a mixture of solvents. nih.gov

For analyses requiring the measurement of the aglycone (1-hydroxypyrene), an enzymatic hydrolysis step is incorporated into the sample preparation. oup.com This involves incubating the sample with a β-glucuronidase enzyme solution at an optimal pH and temperature (e.g., pH 4.0-4.5) to cleave the glucuronic acid moiety before proceeding with extraction. scispace.com

Liquid-liquid extraction (LLE) can also be used, typically after acidifying the sample to protonate the glucuronic acid's carboxylic group, which enhances its partitioning into an organic solvent. scispace.com

Method Validation and Quantification Limits in Academic Applications

The robust validation of analytical methodologies is paramount in academic research to ensure the reliability and reproducibility of scientific findings. For the quantification of 1-Pyrenyl β-D-glucuronide, a critical biomarker for assessing exposure to polycyclic aromatic hydrocarbons (PAHs), a variety of sophisticated analytical techniques have been developed and rigorously validated. nih.govnih.gov These methods are predominantly applied to biological matrices, most commonly urine. The validation process for these methods typically assesses several key parameters, including linearity, precision, accuracy (recovery), and the limits of detection and quantification.

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), often coupled with fluorescence detection (FLD) or tandem mass spectrometry (MS/MS), are the most frequently employed techniques for the direct measurement of 1-Pyrenyl β-D-glucuronide, obviating the need for enzymatic hydrolysis. researchgate.netscispace.comresearchgate.net This direct approach offers significant advantages, including reduced sample preparation time and improved accuracy. scispace.com

The validation of these methods ensures that they are fit for purpose, providing the sensitivity and specificity required for biomonitoring studies. The reported limits of detection (LOD) and quantification (LOQ) are critical for accurately measuring the low concentrations of 1-Pyrenyl β-D-glucuronide often encountered in environmental and occupational exposure studies.

Method Validation Parameters

The performance of various analytical methods for 1-Pyrenyl β-D-glucuronide quantification is characterized by a set of validation parameters. These parameters demonstrate the method's suitability for its intended application.

ParameterDescription
Linearity (r²) Indicates how well the analytical method's response correlates with the concentration of the analyte over a specific range. A value close to 1.0 signifies a strong linear relationship.
Precision (%RSD) Measures the degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD).
Accuracy/Recovery (%) Refers to the closeness of the measured value to the true value. In practice, it is often assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

A study employing UPLC with fluorescence detection (UPLC-FLD) demonstrated excellent linearity for 1-Pyrenyl β-D-glucuronide with a correlation coefficient (r²) greater than 0.99 over a concentration range of 0.010 to 5.0 ng/mL. researchgate.netresearchgate.net The precision of this method was also notable, with intra-day and inter-day relative standard deviations (%RSD) of 1.68% and 1.81% at a concentration of 0.010 ng/mL, and 4.98% and 5.00% at 5.0 ng/mL, respectively. researchgate.netresearchgate.net The accuracy, determined by spike-recoveries, was found to be within the range of 91.9% to 109%. researchgate.netresearchgate.net

Similarly, HPLC methods coupled with tandem mass spectrometry (HPLC-MS/MS) have been validated for the analysis of various glucuronide conjugates, showcasing the robustness of this platform. nih.govsemanticscholar.org For a range of glucuronidated metabolites, calibration curves have demonstrated linearity with r² values greater than 0.98. nih.govsemanticscholar.org The precision for such methods is generally considered acceptable with a %RSD of less than 15%. nih.govsemanticscholar.org

The following table summarizes the validation data from a representative UPLC-FLD method for 1-Pyrenyl β-D-glucuronide analysis in urine.

Parameter Value Concentration Source
Linearity (r²)> 0.990.010 - 5.0 ng/mL researchgate.netresearchgate.net
Intra-day Precision (%RSD)1.68%0.010 ng/mL researchgate.netresearchgate.net
4.98%5.0 ng/mL researchgate.netresearchgate.net
Inter-day Precision (%RSD)1.81%0.010 ng/mL researchgate.netresearchgate.net
5.00%5.0 ng/mL researchgate.netresearchgate.net
Accuracy (Recovery)91.9% - 109%0.010 ng/mL researchgate.netresearchgate.net
92.7% - 107%1.0 ng/mL researchgate.netresearchgate.net
94.5% - 107%5.0 ng/mL researchgate.netresearchgate.net

Quantification Limits

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the absence of that analyte (a blank sample), while the limit of quantification (LOQ) is the lowest concentration at which the analyte can be accurately and precisely measured. nih.gov These values are crucial for interpreting data from biomonitoring studies, especially when assessing low-level environmental exposures.

Different analytical methods exhibit varying sensitivities, which is reflected in their respective LOD and LOQ values. For instance, a UPLC-FLD method for 1-Pyrenyl β-D-glucuronide reported an LOD of 0.0032 ng/mL and an LOQ of 0.010 ng/mL. researchgate.netresearchgate.net Another method utilizing UPLC-MS/MS established an LOD of 0.015 ng/mL and an LOQ of 0.051 ng/mL. researchgate.net

The table below presents a comparison of the quantification limits for 1-Pyrenyl β-D-glucuronide achieved by different analytical methodologies in academic research.

Analytical Method Limit of Detection (LOD) Limit of Quantification (LOQ) Source
UPLC-FLD0.0032 ng/mL0.010 ng/mL researchgate.netresearchgate.net
UPLC-MS/MS0.015 ng/mL0.051 ng/mL researchgate.net

These low detection and quantification limits enable researchers to accurately measure background levels of 1-Pyrenyl β-D-glucuronide in the general population as well as to assess occupational exposures to PAHs. The continuous development and validation of such sensitive and reliable analytical methods are essential for advancing our understanding of the health risks associated with environmental pollutants.

Applications of 1 Pyrenyl β D Glucuronide As a Research Probe and Biomarker

Utilization as a Fluorogenic Substrate for Enzyme Assays

The structure of 1-Pyrenyl β-D-glucuronide incorporates a glucuronic acid moiety linked to a pyrene (B120774) group. The intact molecule is not strongly fluorescent, but enzymatic cleavage of the glucuronide bond releases 1-hydroxypyrene (B14473), a highly fluorescent compound. This principle underpins its use as a fluorogenic substrate in enzyme assays.

Measurement of β-Glucuronidase Activity in Biological and Environmental Samples

The enzyme β-glucuronidase (GUS) catalyzes the hydrolysis of β-D-glucuronide bonds. bioassaysys.com Assays for GUS activity are fundamental in fields ranging from molecular biology to environmental microbiology. nih.gov 1-Pyrenyl β-D-glucuronide can serve as a substrate in these assays. When incubated with a sample containing β-glucuronidase, the enzyme cleaves the glucuronide, liberating the highly fluorescent molecule 1-hydroxypyrene. The resulting increase in fluorescence intensity can be measured over time and is directly proportional to the enzyme's activity.

This method offers high sensitivity, allowing for the detection of low levels of β-glucuronidase activity. nih.gov Such assays are applied to a variety of samples, including:

Biological Fluids: Detecting enzymatic activity in tissues and body fluids. sigmaaldrich.com

Plant Biology: The GUS gene is a common reporter gene in plant sciences, and fluorogenic substrates are used to visualize its expression and quantify its activity. nih.gov

Environmental Monitoring: β-glucuronidase is an indicator of fecal contamination, particularly from Escherichia coli. Fluorogenic assays using substrates like 1-Pyrenyl β-D-glucuronide can be adapted to detect bacterial contamination in water and soil samples. ljmu.ac.ukrsc.org

While various fluorogenic substrates are available, they all operate on the principle of releasing a fluorescent aglycone upon hydrolysis. scbt.com

Table 1: Comparison of Selected Fluorogenic Substrates for β-Glucuronidase

SubstrateFluorophore ReleasedKey Characteristics
4-Methylumbelliferyl-β-D-glucuronide (4-MUG)4-Methylumbelliferone (4-MU)Widely used, high sensitivity, discontinuous assay method is common. nih.govscbt.com
6-Chloro-4-methyl-umbelliferyl-β-D-glucuronide (6-CMUG)6-Chloro-4-methyl-umbelliferone (6-CMU)Product has higher fluorescence intensity at neutral pH compared to 4-MU, suitable for continuous assays. nih.gov
ELF-97 β-D-glucuronideELF-97 alcoholForms an insoluble, fluorescent precipitate at the site of enzyme activity, ideal for histochemical localization. nih.gov
1-Pyrenyl β-D-glucuronide1-HydroxypyreneReleases a highly fluorescent PAH metabolite, linking enzyme activity to PAH metabolism studies. nih.gov

Assessment of UDP-Glucuronosyltransferase Activity in vitro

Uridine Diphosphate (UDP)-glucuronosyltransferases (UGTs) are a family of enzymes crucial to Phase II metabolism. nih.govnih.gov They catalyze the transfer of a glucuronic acid group from the high-energy donor UDP-glucuronic acid (UDPGA) to a substrate molecule. nih.gov This process, known as glucuronidation, increases the water solubility of xenobiotics and endogenous compounds, facilitating their excretion. sigmaaldrich.comresearchgate.net

The in vitro activity of UGT enzymes can be assessed by monitoring the formation of 1-Pyrenyl β-D-glucuronide. In this type of assay, 1-hydroxypyrene (the aglycone precursor) is used as the substrate for UGTs in a reaction mixture containing microsomes (as the enzyme source) and the co-substrate UDPGA. nih.gov The UGT enzymes present in the microsomes catalyze the conjugation of 1-hydroxypyrene with glucuronic acid, producing 1-Pyrenyl β-D-glucuronide. nih.gov The rate of formation of this product, which can be quantified using techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection, reflects the UGT activity. researchgate.net This approach allows researchers to study the kinetics of specific UGT isoforms and investigate the potential for drug-drug interactions involving the glucuronidation pathway. researchgate.netresearchgate.net

Role in Polycyclic Aromatic Hydrocarbon (PAH) Exposure Assessment in Research Models

PAHs are a group of organic compounds released from the incomplete combustion of organic materials, with sources including vehicle exhaust and tobacco smoke. bioventix.com Many PAHs are carcinogenic, making the assessment of human and environmental exposure a priority. oup.com

1-Hydroxypyrene Glucuronide as a Biomarker for Pyrene Exposure

Pyrene is a non-carcinogenic PAH that is consistently present in PAH mixtures. oup.comoup.com Following exposure through inhalation, ingestion, or dermal contact, pyrene is metabolized in the body. A primary metabolic step is the oxidation of pyrene to 1-hydroxypyrene, which is subsequently conjugated, primarily with glucuronic acid, to form 1-hydroxypyrene glucuronide. oup.comoup.comresearchgate.net This water-soluble conjugate is the predominant form of pyrene metabolite excreted in urine. nih.govnih.gov

The measurement of urinary 1-hydroxypyrene glucuronide is now a well-established and reliable method for biomonitoring recent PAH exposure. bioventix.comoup.com Its utility as a biomarker is based on several factors:

Specificity: It is a direct metabolite of pyrene, providing a specific measure of exposure to this common PAH. oup.com

Sensitivity: Research indicates that 1-hydroxypyrene glucuronide is approximately five times more fluorescent than its precursor, 1-hydroxypyrene, potentially offering a more sensitive analytical target. nih.gov

Correlation with Exposure: Studies have demonstrated strong correlations between the levels of environmental and occupational PAH exposure and the concentration of 1-hydroxypyrene glucuronide in urine. nih.gov

Quantification in Biological Fluids and Tissues from Research Organisms

1-Hydroxypyrene glucuronide is quantified in various biological matrices to assess PAH exposure in both human populations and wildlife. Urine is the most common medium for human biomonitoring. nih.govresearchgate.net In environmental research, particularly with aquatic organisms, fish bile is a primary sample type due to the high concentration of PAH metabolites. scielo.brresearchgate.netscielo.br

Analytical methods typically involve solid-phase extraction to isolate the metabolite from the complex biological matrix, followed by quantification. nih.gov HPLC with fluorescence detection (HPLC-FLD) is a common and robust analytical technique for this purpose. nih.govresearchgate.netpjmhsonline.com Some methods measure the 1-hydroxypyrene glucuronide molecule directly, while others first employ enzymatic hydrolysis with β-glucuronidase to convert the conjugate back to 1-hydroxypyrene before measurement. nih.govnih.gov

Research studies have quantified this biomarker to differentiate exposure levels across various populations and environments.

Table 2: Examples of 1-Hydroxypyrene Glucuronide Quantification in Research

Study Population/OrganismBiological MatrixKey FindingReference
Humans (Occupational vs. Environmental Exposure)UrineCoke-oven workers had significantly higher geometric mean exposure levels to pyrene (1.470 µg/m³) compared to urban residents (0.050 µg/m³) and suburban gardeners (0.011 µg/m³), with urinary 1-OHP-G levels showing strong associations with exposure. nih.gov
Human SmokersUrineThe average concentration of urinary 1-hydroxypyrene (measured after hydrolysis) was significantly higher in heavy smokers (0.96 ng/ml) compared to light smokers (0.32 ng/ml) and non-smokers (0.13 ng/ml). pjmhsonline.com
Whitemouth Croaker and BurrfishBileFish from the contaminated Guanabara Bay showed significantly higher concentrations of pyrene metabolites compared to fish from a less-contaminated control region, demonstrating the utility of biliary metabolites in environmental monitoring. scielo.br
Yellow EelsBileConcentrations of PAH metabolites, including 1-hydroxypyrene, varied significantly between different rivers, indicating differing levels of environmental contamination. researchgate.net

Investigating Phase II Biotransformation Pathways

Biotransformation is the process by which living organisms modify chemical compounds, which is often divided into Phase I and Phase II reactions. nih.gov Phase I reactions typically introduce or expose functional groups, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion. upol.cz

The formation of 1-Pyrenyl β-D-glucuronide is a classic example of a Phase II detoxification pathway. upol.cznih.gov Following the Phase I oxidation of pyrene to 1-hydroxypyrene, UGT enzymes catalyze the conjugation of 1-hydroxypyrene with glucuronic acid. researchgate.netresearchgate.net This reaction is a critical step in the detoxification and elimination of pyrene. drughunter.com

By studying the formation and excretion of 1-Pyrenyl β-D-glucuronide, researchers can gain insights into the efficiency and characteristics of Phase II metabolic pathways. For example, analyzing the ratio of glucuronide conjugates to other potential conjugates (e.g., sulfates) or to the unconjugated parent metabolite in urine or other fluids can reveal the predominant biotransformation routes for PAHs in a particular species or individual. nih.gov A study of urine from workers at a coal gasification plant found that 1-hydroxypyrene glucuronide was the major metabolite, accounting for 80-100% of the total pyrene metabolites, with much lower levels of the sulfate (B86663) conjugate and free 1-hydroxypyrene detected. nih.gov This demonstrates the primary importance of glucuronidation in the detoxification of pyrene in humans.

Comparative Biochemical Studies Involving 1 Pyrenyl β D Glucuronide

Comparison with Other Fluorogenic and Chromogenic Glucuronide Substrates

1-Pyrenyl β-D-glucuronide is a metabolite of the polycyclic aromatic hydrocarbon (PAH) pyrene (B120774), and its detection is often used as a biomarker for PAH exposure nih.gov. The enzymatic cleavage of the glucuronide moiety by β-glucuronidase releases 1-hydroxypyrene (B14473), a fluorescent compound. This inherent fluorescence allows 1-Pyrenyl β-D-glucuronide to function as a fluorogenic substrate for measuring β-glucuronidase activity. Its performance can be contextualized by comparison with other commonly used fluorogenic and chromogenic substrates.

Fluorogenic substrates are prized for their high sensitivity. A widely used substrate is 4-methylumbelliferyl-β-D-glucuronide (4-MUG), which upon hydrolysis yields the highly fluorescent 4-methylumbelliferone (4-MU) nih.govabcam.com. Other umbelliferone-based substrates have been developed to improve upon 4-MUG's properties. For instance, the fluorophore of 6-chloro-4-methyl-umbelliferyl-β-D-glucuronide (6-CMUG), 6-chloro-4-methyl-umbelliferone (6-CMU), was found to have a fluorescence intensity 9.5 times higher than 4-MU at pH 6.8 nih.gov. Another substrate, ELF-97 β-D-glucuronide, is notable because its hydrolytic product is an insoluble precipitate that is intensely fluorescent, making it ideal for in situ localization of enzyme activity in tissues nih.gov. Studies have shown that the 1-Pyrenyl β-D-glucuronide conjugate is approximately five times more fluorescent than its parent aglycone, 1-hydroxypyrene, suggesting it could serve as a highly sensitive biomarker nih.govresearchgate.net.

Chromogenic substrates, while typically less sensitive than fluorogenic ones, produce a colored product that can be measured using standard spectrophotometry. A common example is p-Nitrophenyl-β-D-glucuronide, which releases the yellow-colored p-nitrophenol upon hydrolysis scbt.com. Other chromogenic substrates include those with an indoxyl group, such as 5-Bromo-6-chloro-3-indolyl β-D-glucuronide, which yields a colored precipitate upon cleavage scbt.com.

The efficiency of these substrates is determined by their kinetic parameters with the β-glucuronidase enzyme. A lower Michaelis-Menten constant (Km) indicates a higher affinity of the enzyme for the substrate, while a higher catalytic constant (kcat) indicates a faster turnover rate.

Table 1. Comparative Kinetic Parameters of Various β-Glucuronidase Substrates
SubstrateTypeKm (mM)kcat (s-1)Catalytic Efficiency (kcat/Km) (s-1M-1)
4-Methylumbelliferyl-β-D-glucuronide (4-MUG)Fluorogenic0.07921.29 x 106
6-Chloro-4-methyl-umbelliferyl-β-D-glucuronide (6-CMUG)Fluorogenic0.11746.93 x 105
3-Carboxy-umbelliferyl-β-D-glucuronide (3-CUG)Fluorogenic0.48357.40 x 104
3-Hydroxybenzo[a]pyrenyl glucuronideFluorogenic~0.10N/AN/A

Data for umbelliferyl substrates from E. coli β-glucuronidase nih.govresearchgate.net. Data for 3-Hydroxybenzo[a]pyrenyl glucuronide from rat liver microsomes nih.gov. N/A: Not Available.

Comparative Metabolic Fate of Pyrene and Related PAHs in Different Organisms

The metabolic fate of pyrene and other PAHs varies significantly across different biological kingdoms, primarily due to differences in enzymatic machinery.

In bacteria , the initial attack on the pyrene molecule is typically carried out by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic ring. This leads to the formation of cis-dihydrodiols. For example, some bacterial strains transform pyrene into cis-4,5-dihydro-4,5-dihydroxypyrene as the first step in its mineralization pathway. Other metabolites, such as pyrene-4,5-dione, can also be formed aacrjournals.org.

In fish , the metabolism of PAHs like benzo[a]pyrene (BaP) is well-documented and serves as a model for pyrene. Fish possess cytochrome P450-dependent mixed-function oxidase systems, similar to mammals, which metabolize PAHs to epoxides, dihydrodiols, phenols, and quinones epa.gov. Studies comparing different fish species, such as channel catfish and brown bullhead, show significant differences in the rate of BaP metabolism and the profile of metabolites produced. For instance, catfish liver microsomes produced a lower proportion of BaP-7,8-diol (a proximate carcinogen) and a higher proportion of phenolic metabolites compared to bullhead liver microsomes osti.gov. In rainbow trout, BaP is distributed to immune organs like the head kidney and spleen, which are capable of in situ production of potentially immunotoxic metabolites, including BaP-7,8-dihydrodiol nih.gov. Conjugation with glucuronic acid is a major pathway for forming water-soluble metabolites in fish cell cultures nih.gov.

In mammals , PAH metabolism also proceeds via cytochrome P450 monooxygenases, leading to the formation of reactive epoxides which are then hydrated by epoxide hydrolase to form trans-dihydrodiols. These can be further metabolized to highly reactive diol-epoxides, which are implicated in carcinogenesis epa.gov. Significant metabolic differences exist between species like rodents and humans. The metabolic activity of liver microsomes from rodents towards BaP can be 5 to 7 times higher than that of human liver microsomes aacrjournals.org. Furthermore, the distribution of metabolites can differ; for example, human lung microsomes may form a higher proportion of benzo-ring metabolites compared to rodent organs aacrjournals.org. While rodent and fish cells readily form glucuronide conjugates from BaP, a human hepatoma cell line (HepG2) was found to produce predominantly sulfate (B86663) conjugates, with no detectable glucuronides nih.gov. Despite this, for pyrene specifically, 1-Pyrenyl β-D-glucuronide has been identified as a major urinary metabolite in both rats and humans nih.govresearchgate.net.

Table 2. Major Metabolites of Pyrene and Benzo[a]pyrene in Different Organisms
Organism GroupParent PAHKey Metabolic Pathway InitiationMajor Identified Metabolites
Bacteria (e.g., Pseudomonas, Mycobacterium)PyreneDioxygenationcis-4,5-Dihydro-4,5-dihydroxypyrene, Pyrene-4,5-dione, Phenanthrene-4,5-dicarboxylic acid
Fish (e.g., Rainbow Trout, Catfish)Benzo[a]pyreneMonooxygenation (P450)BaP-7,8-dihydrodiol, Phenols (3-OH-BaP), Quinones, Glucuronide conjugates
Rodents (e.g., Rat, Mouse)Pyrene / Benzo[a]pyreneMonooxygenation (P450)1-Hydroxypyrene, Pyrenediol sulfate, 1-Pyrenyl β-D-glucuronide, BaP-diols, Phenols
HumansPyrene / Benzo[a]pyreneMonooxygenation (P450)1-Pyrenyl β-D-glucuronide (major pyrene metabolite), BaP-diols, Phenols, Sulfate conjugates (cell-line dependent)

Data sourced from nih.govaacrjournals.orgosti.govnih.govnih.govresearchgate.net.

Inter-species Differences in Glucuronidation and Deconjugation of Pyrenyl Metabolites

The balance between the formation (glucuronidation) and breakdown (deconjugation) of pyrenyl metabolites is critical for their detoxification and elimination, and this balance shows marked variation between species.

Glucuronidation is a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs), which conjugate a glucuronic acid moiety to xenobiotics, increasing their water solubility and facilitating excretion doi.org. There are profound species differences in the expression, function, and substrate specificity of UGT enzymes nih.gov. For example, studies comparing UGT activities in mouse and rat liver and duodenal microsomes show that kinetic parameters and intrinsic clearance values vary significantly depending on the substrate used researchgate.netnih.gov. When comparing the metabolism of BaP, rodent and fish cells are proficient at forming glucuronide conjugates nih.gov. In contrast, a human hepatoma cell line (HepG2) showed a strong preference for sulfation, with no detectable glucuronide formation, highlighting a major difference in conjugation pathways even between mammalian systems nih.gov. Such differences are attributed to variations in the UGT1 and UGT2 gene families across species nih.govresearchgate.net.

Deconjugation is the reverse process, where β-glucuronidase enzymes hydrolyze the glucuronide conjugate, releasing the aglycone. This process can occur in various tissues and is particularly significant in the intestine, where bacterial β-glucuronidases can deconjugate metabolites excreted in bile, leading to their reabsorption (enterohepatic circulation). The activity of these enzymes also differs between species. A kinetic study of the hydrolysis of the glucuronide wogonoside by fecal enzymes from mice, rats, and humans demonstrated clear differences in both the maximum reaction velocity (Vmax) and substrate affinity (Km) mdpi.com. Furthermore, the optimal pH for β-glucuronidase activity varies by species; rodent fecal enzymes favor a pH around 6.5, while human fecal enzymes are more active at pH 7.4 mdpi.com. This indicates that the rate and extent of deconjugation of a metabolite like 1-Pyrenyl β-D-glucuronide in the gut would likely differ between preclinical animal models and humans.

Table 3. Comparative Kinetics of β-Glucuronidase (GUS) Hydrolysis of Wogonoside by Fecal S9 Fractions from Different Species
SpeciesOptimal pHVmax (μmol/min/mg)Km (μM)
Mouse6.082.376.51
Rat5.964.423.04
Human6.415.170.34

Data illustrates species-dependent β-glucuronidase activity, which is relevant to the deconjugation of pyrenyl metabolites mdpi.com.

Environmental and Ecotoxicological Research Contexts of 1 Pyrenyl β D Glucuronide

Role in Biotransformation of Environmental Polycyclic Aromatic Hydrocarbons

The biotransformation of pyrene (B120774), a common environmental pollutant originating from the incomplete combustion of organic materials, into 1-pyrenyl β-D-glucuronide is a key detoxification process in many organisms. nih.gov This metabolic pathway involves a two-phase process designed to convert lipophilic (fat-soluble) compounds like pyrene into more water-soluble derivatives that can be easily excreted. cdc.govnih.gov

Phase I Metabolism: The initial step is an oxidation reaction, typically catalyzed by the cytochrome P450 mixed-function oxidase (MFO) enzyme system. cdc.govnih.gov This enzymatic action introduces a hydroxyl group onto the pyrene molecule, converting it primarily to 1-hydroxypyrene (B14473). cdc.govnih.gov This reaction makes the parent compound more reactive and prepares it for the next phase of detoxification.

Phase II Metabolism: In the second phase, the newly formed 1-hydroxypyrene undergoes a conjugation reaction. An enzyme, UDP-glucuronosyltransferase (UGT), attaches a glucuronic acid molecule to the hydroxyl group of 1-hydroxypyrene. researchgate.net The resulting compound is 1-pyrenyl β-D-glucuronide, a significantly more polar and water-soluble molecule. researchgate.netnih.gov This increased solubility facilitates its elimination from the organism, primarily through bile and urine. cdc.govnih.gov

In various aquatic and terrestrial organisms, 1-pyrenyl β-D-glucuronide is often the predominant metabolite of pyrene. For instance, in the marine deposit-feeding polychaete Nereis diversicolor, this glucuronide conjugate was found to constitute 73% of the total pyrene metabolites in its tissues, highlighting the efficiency and importance of this metabolic pathway. researchgate.net Similarly, it is a major metabolite found in human urine following exposure to PAHs. nih.govepa.gov

Table 1: Key Stages in the Biotransformation of Pyrene to 1-Pyrenyl β-D-glucuronide
Metabolic PhasePrimary Enzyme SystemReactionProductSignificance
Phase ICytochrome P450 MFOHydroxylation1-HydroxypyreneIncreases reactivity of pyrene for Phase II conjugation. cdc.gov
Phase IIUDP-glucuronosyltransferase (UGT)Glucuronidation (conjugation)1-Pyrenyl β-D-glucuronideIncreases water solubility for excretion from the body. researchgate.netnih.gov

Monitoring Environmental Contamination through Metabolite Analysis in Aquatic Organisms

The analysis of 1-pyrenyl β-D-glucuronide and its precursor, 1-hydroxypyrene, in aquatic organisms has become a cornerstone of biomonitoring programs for PAH pollution. Because these metabolites are direct products of pyrene exposure, their concentration in an organism's tissues, bile, or urine serves as a reliable biomarker of recent exposure to PAHs. cdc.govnih.govmdpi.com

Fish are particularly effective bioindicators for aquatic PAH contamination. Their continuous exposure to the water column and sediment, coupled with their robust metabolic capacity to produce PAH metabolites, makes them ideal subjects for study. nih.gov The analysis of fish bile for hydroxylated PAH metabolites is a widely used and sensitive method to assess the presence and bioavailability of these contaminants in aquatic ecosystems. nih.gov Studies have demonstrated strong correlations between the levels of pyrene in the environment and the concentrations of its metabolites in the bile of resident fish species, such as chub (Leuciscus cephalus). nih.gov

The significance of using 1-pyrenyl β-D-glucuronide as a biomarker is its high sensitivity. It allows for the detection of exposure even at low ambient environmental concentrations of pyrene and other PAHs. nih.gov Research has shown that urinary 1-hydroxypyrene glucuronide (1-OHP-G) is a sensitive marker for assessing the risk of exposure to carcinogenic PAHs like benzo(a)pyrene, even at levels commonly found in ambient air. nih.gov This sensitivity is crucial for assessing the health of aquatic ecosystems and the potential risks to wildlife.

Table 2: Research Findings on 1-Pyrenyl β-D-glucuronide as a Biomarker in Aquatic Organisms
OrganismSample MatrixKey FindingReference
Chub (Leuciscus cephalus)BileBiliary 1-hydroxypyrene levels serve as an effective biochemical marker for assessing PAH contamination in rivers. nih.gov
Marine Polychaete (Nereis diversicolor)Tissue, Gut Fluid1-Pyrenyl β-D-glucuronide was identified as the major aqueous metabolite, accounting for 73% of total pyrene compounds in tissues. researchgate.netjst.go.jp
Various Freshwater Fish (cell lines)Cell Culture MediaFish cell lines demonstrate the capacity to metabolize benzo(a)pyrene into glucuronide conjugates, indicating a common metabolic pathway for PAHs. nih.gov

Implications for Bioremediation Research of Pyrene Contamination

Bioremediation is a technology that utilizes microorganisms to break down environmental pollutants like pyrene into less toxic substances. nih.gov While 1-pyrenyl β-D-glucuronide is a product of detoxification in animals (eukaryotes), not a direct intermediate of bacterial degradation, its study has significant implications for bioremediation research.

The primary goal of bioremediation is to reduce the concentration and bioavailability of contaminants in the environment. The presence of pyrene metabolites like 1-pyrenyl β-D-glucuronide in local wildlife confirms that the pyrene in the soil or sediment is bioavailable—that is, it can be taken up by organisms. nih.gov This information is critical for assessing the risk posed by a contaminated site and for evaluating the effectiveness of a bioremediation strategy. A successful bioremediation effort should lead to a measurable decrease in the levels of these biomarkers in resident fauna over time, indicating a reduction in contaminant uptake.

Bacterial degradation of pyrene follows different pathways, often initiated by dioxygenase enzymes that lead to ring cleavage and eventual mineralization to carbon dioxide. nih.govmdpi.comasm.org However, incomplete bacterial metabolism can sometimes produce intermediate metabolites that are also toxic. nih.govresearchgate.net Therefore, a comprehensive assessment of a contaminated site requires understanding both the microbial degradation of pyrene and its metabolic fate in higher organisms. Monitoring biomarkers like 1-pyrenyl β-D-glucuronide provides a more complete picture of the ecological impact of the contamination and the progress of remediation efforts.

Furthermore, research into enhancing the bioavailability of pyrene for microbial degradation, for instance through the use of biosurfactants, is an active area of bioremediation research. brieflands.comacademicjournals.org By monitoring the uptake and metabolism of pyrene in sentinel organisms, researchers can indirectly gauge how changes in bioavailability due to remediation treatments affect the broader ecosystem.

Future Directions and Emerging Research Avenues for 1 Pyrenyl β D Glucuronide

Development of Novel Research Methodologies

The evolution of analytical technologies is critical for enhancing the sensitivity, specificity, and scope of research involving 1-Pyrenyl β-D-glucuronide. Emerging methodologies are moving beyond traditional quantification to provide more comprehensive insights into biological and environmental systems.

A significant area of development is the application of high-resolution accurate mass spectrometry (HRAM-MS) for the non-targeted analysis of glucuronides in biological fluids. researchgate.net This approach allows for the rapid detection and identification of a wide range of xenobiotic glucuronides, including metabolites like 1-Pyrenyl β-D-glucuronide, without needing to pre-select the analytes. researchgate.net By combining advanced sample preparation techniques with HRAM-MS, researchers can create a more comprehensive picture of the internal chemical "exposome," identifying exposure to various environmental contaminants. researchgate.net

In addition to wet-lab techniques, in silico computational methods are becoming increasingly important. scielo.org.mx Molecular docking and Quantitative Structure-Activity Relationship (QSAR) models are being used to predict the binding affinity and interaction between glucuronide substrates and the active site of β-glucuronidase. scielo.org.mx These computational tools can accelerate the screening of new substrates and inhibitors, providing insights into the structural features that govern enzymatic activity and helping to refine the design of future diagnostic probes. scielo.org.mx

Advanced Understanding of Enzymatic Interactions

A deeper comprehension of the enzymatic hydrolysis of 1-Pyrenyl β-D-glucuronide by β-glucuronidase is crucial for optimizing its use and interpreting results accurately. β-glucuronidase, a member of the glycosyl hydrolase family, cleaves the glycosidic bond of β-D-glucuronides through a specific catalytic mechanism. nih.gov This process involves a catalytic glutamic acid residue that protonates the glycosidic oxygen, leading to the release of the aglycone (in this case, 1-hydroxypyrene) via an oxocarbenium ion-like transition state. nih.gov

Recent research has focused on elucidating the factors that modulate this enzymatic activity. For instance, studies have shown that the activity of microsomal β-glucuronidase can be stimulated by ions such as calcium, suggesting that the local ionic environment can influence the rate of hydrolysis. dntb.gov.ua Furthermore, the interaction is not static; the enzyme's structure and the substrate's conformation play a significant role. Understanding these dynamics at a molecular level is essential for developing more sensitive and specific assays. The study of specific inhibitors, such as flavonoids, provides further insight into the key amino acid residues within the enzyme's active site that are critical for binding and catalysis. dntb.gov.ua

Broader Applicability in Environmental and Toxicological Research Models

The traditional use of 1-Pyrenyl β-D-glucuronide as a biomarker is being expanded into more sophisticated research models, enhancing its value in environmental science and toxicology. Its application in diverse biological and ecological systems allows for a more nuanced assessment of exposure and metabolic activity.

In environmental research, novel analytical workflows are being applied to assess the impact of contaminants on wildlife. For example, HRAM-MS methods have been used to analyze glucuronide profiles in the bile of fathead minnows exposed to treated wastewater effluent. researchgate.net This allows scientists to identify how fish metabolize and excrete complex mixtures of environmental pollutants, with 1-Pyrenyl β-D-glucuronide serving as a potential reference compound for polycyclic aromatic hydrocarbon (PAH) exposure.

A particularly innovative research avenue is the development of glucuronide-based probes for in vivo diagnostics. Research on analogous compounds like Phenyl-β-D-glucuronide has demonstrated a proof-of-concept where the substrate is administered and subsequently metabolized into a volatile compound by β-glucuronidase, which is often highly expressed in tumor microenvironments. biorxiv.org This released volatile organic compound (VOC) can then be detected in exhaled breath, offering a non-invasive method for disease detection. biorxiv.org This "induced volatolomics" strategy could potentially be adapted using 1-Pyrenyl β-D-glucuronide to create probes for detecting exposure to specific toxins or for monitoring disease states associated with elevated β-glucuronidase activity.

Q & A

Q. What protocols ensure reproducible use of 1-Pyrenyl β-D-glucuronide in environmental toxicology studies?

  • Spike environmental samples (e.g., water, soil extracts) with isotopically labeled analogs to correct for matrix interference. Perform solid-phase extraction (SPE) with C18 cartridges and validate recovery rates (≥85%) via spike-and-recovery experiments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.